molecular formula C18H18FN5O2 B2455154 N-cyclopentyl-2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide CAS No. 1219901-91-3

N-cyclopentyl-2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide

Cat. No.: B2455154
CAS No.: 1219901-91-3
M. Wt: 355.373
InChI Key: HCLYRRQQJNQEAG-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide is a synthetic organic compound known for its multifaceted applications in chemical, biological, and medical research. The intricate molecular structure combines features of cyclopentyl, pyrazolo, triazin, and acetamide moieties, contributing to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Formation of Cyclopentyl Derivative: : Cyclopentanone reacts with an amine to form N-cyclopentylamine under reductive amination conditions.

  • Pyrazolo[1,5-d][1,2,4]triazine Formation: : This intermediate is then subjected to cyclization with appropriate hydrazine derivatives to form the pyrazolo[1,5-d][1,2,4]triazine core.

  • Attachment of Fluorophenyl Group: : The fluorophenyl group is introduced via a nucleophilic substitution reaction.

  • Final Acetamide Introduction: : The acetamide group is incorporated through an acylation reaction.

Industrial Production Methods: Industrial production typically follows optimized reaction pathways with a focus on yield, purity, and cost-efficiency. The use of continuous flow reactors and automation in steps like reductive amination and nucleophilic substitution are common.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : Can undergo oxidation using reagents like hydrogen peroxide in the presence of catalysts.

  • Reduction: : Reducible under hydrogenation conditions using catalysts such as palladium on carbon.

  • Substitution: : Can participate in electrophilic aromatic substitution reactions due to the presence of a fluorophenyl group.

Common Reagents and Conditions:

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Hydrogen gas with palladium or platinum catalysts.

  • Substitution Conditions: : Presence of strong acids or bases, heat, and suitable solvents.

Major Products:

  • Oxidation products: Hydroxylated derivatives.

  • Reduction products: Hydrogenated derivatives.

  • Substitution products: Varied, depending on the electrophile involved.

Scientific Research Applications

The compound finds diverse uses across several fields:

  • Chemistry: : Serves as an intermediate in the synthesis of more complex molecules.

  • Biology: : Utilized in studies involving enzyme interactions and receptor binding due to its unique structural features.

  • Medicine: : Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.

  • Industry: : Employed in the manufacture of specialized materials and in analytical chemistry.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-2-(4-nitrophenyl)acetamide

  • N-cyclopentyl-2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide

Uniqueness

  • The presence of the fluorophenyl group provides unique binding affinities and biological activity profiles.

  • Distinctive reactivity patterns in chemical reactions, due to the specific electronic and steric properties of the compound.

With its rich complexity, N-cyclopentyl-2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide stands out in both research and application. Happy to dive deeper into any of these sections!

Properties

IUPAC Name

N-cyclopentyl-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O2/c19-13-7-5-12(6-8-13)15-9-16-18(26)23(20-11-24(16)22-15)10-17(25)21-14-3-1-2-4-14/h5-9,11,14H,1-4,10H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLYRRQQJNQEAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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